molecular formula C46H39N4O4P B1512049 (R,R,S)-DiazaPhos-PPE CAS No. 615257-74-4

(R,R,S)-DiazaPhos-PPE

Cat. No.: B1512049
CAS No.: 615257-74-4
M. Wt: 742.8 g/mol
InChI Key: XLHCPIVFAWUOET-JBVOVCRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The “(R,R,S)” notation indicates the configuration of chiral centers in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Diastereomers, which “(R,R,S)-DiazaPhos-PPE” could potentially be, have different physical properties and often different chemical reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

(R,R,S)-DiazaPhos-PPE and similar compounds play a significant role in various synthetic processes. For instance, Biber, Möws, and Plietker (2011) discussed the synthesis of polyprenylated polycyclic acylphloroglucines (PPAPs) using a seven-step synthetic approach that allows for the introduction of various substituents, demonstrating the versatility of these compounds in chemical synthesis (Biber, Möws, & Plietker, 2011). Additionally, the study by Benkő, Gudat, and Nyulászi (2008) on 1,3,2-diazaphospholenes revealed insights into the dissociation energies and thermodynamics of these compounds, which are crucial for developing new methods of phosphinidene generation (Benkő, Gudat, & Nyulászi, 2008).

Medical and Pharmacological Research

In the field of medical research, diazeniumdiolates, which are structurally similar to this compound, have shown potential in treating a variety of medical disorders. Keefer (2003) highlighted their application in treating conditions such as restenosis after angioplasty and pulmonary hypertension (Keefer, 2003). This underscores the potential of this compound derivatives in therapeutic applications.

Environmental and Biological Studies

In environmental and biological contexts, compounds like this compound are used to study protein-protein interactions and their implications in cancer research. Ferreira, Oliva, and Andricopulo (2016) discussed the use of experimental and computational approaches to develop inhibitors that target protein-protein interactions, which is vital in designing innovative drugs for complex diseases like cancer (Ferreira, Oliva, & Andricopulo, 2016).

Material Science and Engineering

This compound related compounds have applications in material science as well. For instance, the work by Schwab, Grubbs, and Ziller (1996) on the synthesis and applications of RuCl2(CHR‘)(PR3)2 highlights the role of these compounds in material synthesis, particularly in the development of catalysts for various chemical reactions (Schwab, Grubbs, & Ziller, 1996).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This information is not available for "(R,R,S)-DiazaPhos-PPE" .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. Safety Data Sheets (SDS) provide information such as the properties of each chemical, physical, health, and environmental health hazards, recommended protective measures, and safety precautions for handling, storage, and transportation .

Properties

IUPAC Name

2-[(1R,3R)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45+,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHCPIVFAWUOET-JBVOVCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@@H]3N4C(=O)C5=CC=CC=C5C(=O)N4[C@H](P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H39N4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740208
Record name 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615257-74-4
Record name 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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